molecular formula C20H25NO2 B5647544 N-(2,6-diethylphenyl)-2-(3,4-dimethylphenoxy)acetamide

N-(2,6-diethylphenyl)-2-(3,4-dimethylphenoxy)acetamide

Cat. No.: B5647544
M. Wt: 311.4 g/mol
InChI Key: DPCKWKJTVJKCFN-UHFFFAOYSA-N
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Description

N-(2,6-diethylphenyl)-2-(3,4-dimethylphenoxy)acetamide is an organic compound characterized by its unique structure, which includes both phenyl and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-diethylphenyl)-2-(3,4-dimethylphenoxy)acetamide typically involves the reaction of 2,6-diethylphenylamine with 3,4-dimethylphenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-diethylphenyl)-2-(3,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amide nitrogen or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

N-(2,6-diethylphenyl)-2-(3,4-dimethylphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,6-diethylphenyl)-2-(3,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The phenyl and phenoxy groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-diethylphenyl)-2-(4-methylphenoxy)acetamide
  • N-(2,6-diethylphenyl)-2-(3,5-dimethylphenoxy)acetamide
  • N-(2,6-diethylphenyl)-2-(3,4-dichlorophenoxy)acetamide

Uniqueness

N-(2,6-diethylphenyl)-2-(3,4-dimethylphenoxy)acetamide is unique due to the specific positioning of the ethyl and methyl groups on the phenyl and phenoxy rings, respectively. This structural arrangement can influence its reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(2,6-diethylphenyl)-2-(3,4-dimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-5-16-8-7-9-17(6-2)20(16)21-19(22)13-23-18-11-10-14(3)15(4)12-18/h7-12H,5-6,13H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCKWKJTVJKCFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)COC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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